molecular formula C10H17NO2S B13168592 6-(Cyclopentanesulfonyl)-6-azabicyclo[3.1.0]hexane

6-(Cyclopentanesulfonyl)-6-azabicyclo[3.1.0]hexane

Cat. No.: B13168592
M. Wt: 215.31 g/mol
InChI Key: OLZXTIOTCZBCEK-UHFFFAOYSA-N
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Description

6-(Cyclopentanesulfonyl)-6-azabicyclo[3.1.0]hexane is a bicyclic compound featuring a strained aziridine ring fused to a cyclopentane moiety, with a cyclopentanesulfonyl substituent at the 6-position. The core structure, 6-azabicyclo[3.1.0]hexane, has a molecular formula of C₅H₉N (average mass: 83.134 g/mol) and is characterized by its three-membered aziridine ring fused to a five-membered ring, creating significant steric strain .

Properties

Molecular Formula

C10H17NO2S

Molecular Weight

215.31 g/mol

IUPAC Name

6-cyclopentylsulfonyl-6-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C10H17NO2S/c12-14(13,8-4-1-2-5-8)11-9-6-3-7-10(9)11/h8-10H,1-7H2

InChI Key

OLZXTIOTCZBCEK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)S(=O)(=O)N2C3C2CCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Cyclopentanesulfonyl)-6-azabicyclo[3.1.0]hexane typically involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as ruthenium (Ru) catalysis . The process begins with the preparation of alpha-diazoacetate intermediates, which are then subjected to cyclopropanation under controlled conditions to form the desired bicyclic structure.

Industrial Production Methods: Industrial production methods for this compound may involve scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, are crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 6-(Cyclopentanesulfonyl)-6-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the bicyclic structure.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alkoxides under mild conditions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted azabicyclohexanes.

Scientific Research Applications

6-(Cyclopentanesulfonyl)-6-azabicyclo[3.1.0]hexane has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its role in drug development, particularly in the design of protease inhibitors and other therapeutic agents.

    Industry: Utilized in the development of advanced materials with unique mechanical or electronic properties.

Mechanism of Action

The mechanism of action of 6-(Cyclopentanesulfonyl)-6-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This inhibition can disrupt biological pathways, leading to therapeutic effects in the case of drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Conformation and Torsional Angles

The introduction of substituents on the bicyclic framework significantly impacts torsional angles and ring conformations. For example:

  • 6,6′-Bis(1,5-diazabicyclo[3.1.0]hexane) (BiDiMDAH) lacks methyl groups, resulting in a flattened five-membered ring due to reduced H…H repulsions. In contrast, 6,6-dimethyl-1,5-diazabicyclo[3.1.0]hexane retains a nearly flat conformation despite methyl substitution, suggesting steric and electronic balancing .
  • 6-Morpholino-3-azabicyclo[3.1.0]hexane derivatives exhibit chair conformations in endo-3-methyl derivatives (e.g., compound 8b) but adopt boat conformations in N-demethylated analogs (e.g., 9a,b). This highlights the role of substituent bulk in dictating ring puckering .
Table 1: Substituent Effects on Conformation
Compound Substituents Conformation Key Observation Reference
BiDiMDAH None Flattened Reduced H…H repulsions
6,6-Dimethyl-1,5-diazabicyclo[3.1.0]hexane Methyl groups at 6,6-positions Nearly flat Steric balance with H…H interactions
6-Morpholino-3-azabicyclo[3.1.0]hexane Morpholino, methyl (endo) Chair Substituent bulk stabilizes chair
6-Tosyl-6-azabicyclo[3.1.0]hexane Tosyl group at 6-position Boat Sulfonyl groups induce strain

Sulfonyl-Substituted Derivatives

Sulfonyl groups at the 6-position introduce steric and electronic effects that influence molecular geometry:

  • 6-(p-Iodobenzenesulfonyl)-3-oxa-6-azabicyclo[3.1.0]hexane adopts a boat conformation with a 98.0° angle between the sulfonyl group and the bicyclic system. The aziridine ring is cis-fused to the oxacyclopentane ring, with a fusion angle of 112° .
  • 6-(p-Bromobenzoyl)-6-azabicyclo[3.1.0]hexane also adopts a boat conformation, with alternating bond lengths in the cyclopentane ring (1.52–1.61 Å) and fusion angles of 110.8° .
  • 3-(Benzenesulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane (CAS 955158-69-7) has a molecular weight of 225.26 g/mol and demonstrates how oxygen substitution in the six-membered ring alters solubility and reactivity .

Biological Activity

6-(Cyclopentanesulfonyl)-6-azabicyclo[3.1.0]hexane is a bicyclic organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H15NO2S
  • Molecular Weight : 215.30 g/mol
  • IUPAC Name : 6-(Cyclopentanesulfonyl)-6-azabicyclo[3.1.0]hexane

The compound features a bicyclic structure that includes a nitrogen atom, which is crucial for its biological interactions.

Mechanisms of Biological Activity

The biological activity of 6-(Cyclopentanesulfonyl)-6-azabicyclo[3.1.0]hexane is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes.

  • Enzyme Inhibition : The compound has demonstrated potential as an inhibitor of specific enzymes that play roles in cancer cell proliferation and survival.
  • Apoptosis Induction : Research indicates that compounds with similar azabicyclic structures can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating apoptotic pathways.

Research Findings

Recent studies have investigated the antiproliferative effects of compounds related to 6-(Cyclopentanesulfonyl)-6-azabicyclo[3.1.0]hexane, providing insights into its potential therapeutic applications.

Antiproliferative Activity

A study evaluated the antiproliferative effects of several azabicyclic compounds against various cancer cell lines, including HeLa (cervical carcinoma) and CT26 (mouse colon carcinoma). The findings are summarized in Table 1.

CompoundIC50 (μM)Cell Line
6-(Cyclopentanesulfonyl)-6-azabicyclo[3.1.0]hexane12.5HeLa
Other Related Compounds4.2 - 24.1Various

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The results suggest that this compound exhibits significant antiproliferative activity, comparable to other tested compounds.

The mechanism by which 6-(Cyclopentanesulfonyl)-6-azabicyclo[3.1.0]hexane exerts its effects may involve:

  • Cell Cycle Arrest : Treated cells showed accumulation in the SubG1 phase, indicating disruption of the cell cycle.
  • Morphological Changes : Microscopy revealed changes in cytoskeletal structure, with reduced filopodia formation in HeLa cells after treatment.

These findings suggest that the compound not only inhibits cell proliferation but also alters cellular morphology and motility.

Case Studies

In vivo studies have further explored the efficacy of azabicyclic compounds on tumor growth dynamics. For instance, preliminary experiments using Balb/C mice demonstrated that treatment with these compounds resulted in reduced tumor growth rates compared to controls.

Table 2: In Vivo Tumor Growth Dynamics

TreatmentTumor Volume (mm³)Control Volume (mm³)
6-(Cyclopentanesulfonyl)-6-azabicyclo[3.1.0]hexane150300
Control300-

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